molecular formula C15H15NO2 B5509490 2-[(4-methylbenzyl)oxy]benzaldehyde oxime

2-[(4-methylbenzyl)oxy]benzaldehyde oxime

Cat. No. B5509490
M. Wt: 241.28 g/mol
InChI Key: GFSMCJICWAILQW-MHWRWJLKSA-N
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Description

The interest in derivatives of benzaldehyde, including 2-[(4-methylbenzyl)oxy]benzaldehyde oxime, stems from their wide range of applications in organic synthesis and material science. These compounds are pivotal in synthesizing heterocyclic compounds, pharmaceuticals, and advanced materials due to their reactive functional groups.

Synthesis Analysis

The synthesis of benzaldehyde derivatives, including oxime forms, often involves catalytic reactions that ensure specificity and high yields. For example, visible-light-catalyzed synthesis has been developed for the preparation of 1,3-benzoxazine derivatives from oximes and o-hydroxybenzyl alcohols, showcasing the importance of photoisomerization and cyclization reactions in forming complex organic compounds (Qi et al., 2023). Similarly, palladium-catalyzed C-H activation has been applied for the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes, demonstrating the versatility of metal-catalyzed transformations in synthesizing substituted benzaldehyde derivatives (Dubost et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of benzaldehyde oximes, including spectroscopic and computational studies, provides insight into their conformation, electronic properties, and reactivity. Spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes revealed the favored conformations and electronic properties, which are crucial for understanding their chemical behavior (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including oxidation, dehydration, and cycloaddition, due to their functional groups. For instance, ruthenium-mediated dehydration of benzaldehyde oxime leads to the formation of complex ionic compounds, illustrating the reactivity of oximes in metal-assisted transformations (Kukushkin et al., 1997).

Scientific Research Applications

Selective Ortho-bromination and Synthesis of Substituted 2-bromobenzaldehydes

Substituted 2-bromobenzaldehydes are synthesized from benzaldehydes, including derivatives like 2-[(4-methylbenzyl)oxy]benzaldehyde oxime, through a sequence involving palladium-catalyzed ortho-bromination. This method highlights the importance of such derivatives in organic synthesis, providing pathways to substituted 2-bromobenzaldehydes with good yields (Dubost et al., 2011).

Atmospheric Reaction Products of Aromatic Hydrocarbons

Research on carbonyls in ambient air samples in Riverside, CA, demonstrates the transformation of benzaldehydes to oximes during atmospheric reactions. This study indicates the broader environmental relevance of compounds like this compound, showing how such transformations contribute to the presence of carbonyls and dicarbonyls in the atmosphere (Obermeyer et al., 2009).

Photocatalytic Oxidation on Titanium Dioxide

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methylbenzyl alcohol (a related compound to this compound), to their corresponding aldehydes under visible light irradiation on TiO2 photocatalysts, showcases the potential of these compounds in photocatalytic applications. This study provides insights into the mechanism and efficiency of photocatalytic reactions involving benzyl alcohol derivatives (Higashimoto et al., 2009).

Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides

The oxidation of methoxy substituted compounds, related to this compound, elucidates the reactivity of such compounds under different oxidation conditions. This research contributes to the understanding of oxidation mechanisms, especially distinguishing between single electron transfer and direct oxygen atom transfer reactions (Lai et al., 2002).

Benzylic Hydroxylation by Chloroperoxidase

Studies on chloroperoxidase-mediated oxidation of benzyl derivatives, including methoxy and ethyl anisoles, demonstrate enzyme-catalyzed transformations leading to benzyl alcohol and related compounds. This research provides insight into enzymatic reactions involving benzyl derivatives and their potential applications in biosynthesis and biocatalysis (Miller et al., 1995).

properties

IUPAC Name

(NE)-N-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12-6-8-13(9-7-12)11-18-15-5-3-2-4-14(15)10-16-17/h2-10,17H,11H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSMCJICWAILQW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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